molecular formula C23H27ClN2O3 B11231880 1-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11231880
M. Wt: 414.9 g/mol
InChI Key: QXGSGOIBTWENGZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxyphenyl group, and a morpholine ring attached to a cyclopentanecarboxamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 5-methoxy-2-(morpholin-4-yl)aniline in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-[5-methoxy-2-(piperidin-4-yl)phenyl]cyclopentanecarboxamide
  • 1-(4-chlorophenyl)-N-[5-methoxy-2-(pyrrolidin-4-yl)phenyl]cyclopentanecarboxamide

Uniqueness

1-(4-chlorophenyl)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]cyclopentanecarboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds .

Properties

Molecular Formula

C23H27ClN2O3

Molecular Weight

414.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-methoxy-2-morpholin-4-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C23H27ClN2O3/c1-28-19-8-9-21(26-12-14-29-15-13-26)20(16-19)25-22(27)23(10-2-3-11-23)17-4-6-18(24)7-5-17/h4-9,16H,2-3,10-15H2,1H3,(H,25,27)

InChI Key

QXGSGOIBTWENGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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